molecular formula C25H26N2 B281814 6-(Tritylamino)hexanenitrile

6-(Tritylamino)hexanenitrile

Cat. No.: B281814
M. Wt: 354.5 g/mol
InChI Key: JHMFWDZLXCTOEP-UHFFFAOYSA-N
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Description

6-(Tritylamino)hexanenitrile (CAS: Not explicitly provided; CSID: 496483) is a nitrile-containing compound featuring a tritylamino (triphenylmethylamino) group attached to a hexanenitrile backbone. Its molecular weight is 319.19 g/mol, with a calculated logP (octanol-water partition coefficient) of 2.31, indicating moderate hydrophobicity . The trityl group confers steric bulk and electronic stabilization, making it structurally distinct from simpler hexanenitrile derivatives.

Properties

Molecular Formula

C25H26N2

Molecular Weight

354.5 g/mol

IUPAC Name

6-(tritylamino)hexanenitrile

InChI

InChI=1S/C25H26N2/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,27H,1-2,12-13,21H2

InChI Key

JHMFWDZLXCTOEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-(Tritylamino)hexanenitrile and related hexanenitrile derivatives:

Compound Name Molecular Weight (g/mol) Key Functional Groups logP Applications/Significance References
This compound 319.19 Tritylamino, nitrile 2.31 Anticancer activity (cytotoxic against colorectal cancer cells); natural product derivative.
6-Aminohexanenitrile 112.17 Primary amine, nitrile - Intermediate in polymer synthesis (e.g., polyamide production).
6-(4-Phenyltriazol-1-yl)hexanenitrile 267.33* Triazole, nitrile - Click chemistry product; used in drug discovery and material science.
6-(1H-Indol-1-yl)hexanenitrile 198.27* Indole, nitrile - Antiproliferative agent; studied for heterocyclic conjugates in oncology.
5,5,6,6,6-Pentafluorohexanenitrile 187.11 Pentafluorinated chain, nitrile - High electronegativity; potential use in fluorinated polymers or agrochemicals.
2-(4-Chlorophenyl)hexanenitrile 207.70 Chlorophenyl, nitrile - Agrochemical precursor (e.g., synthesis of herbicides or insecticides).
6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile 241.69 Halogenated phenoxy, nitrile - Specialty chemical for pharmaceuticals or liquid crystals.

*Calculated based on molecular formulas from referenced evidence.

Structural and Functional Group Analysis

  • Tritylamino vs. Amino: The tritylamino group in this compound introduces steric hindrance and lipophilicity, unlike the smaller, more reactive primary amine in 6-Aminohexanenitrile . This bulkiness may reduce metabolic degradation, enhancing bioavailability in biological systems.
  • Triazole vs. Indole : 6-(4-Phenyltriazol-1-yl)hexanenitrile () and 6-(1H-Indol-1-yl)hexanenitrile () differ in heterocyclic moieties. Triazoles are often used in click chemistry for modular synthesis, while indoles are privileged scaffolds in drug discovery due to their planar aromatic structure and bioactivity .
  • Halogenation Effects : Fluorinated () and chlorinated () derivatives exhibit enhanced electronegativity and stability. For example, 5,5,6,6,6-Pentafluorohexanenitrile’s fluorine atoms increase resistance to oxidation, making it suitable for harsh industrial environments .

Physicochemical Properties

  • logP and Solubility: this compound’s logP of 2.31 suggests moderate lipid solubility, which may facilitate membrane permeability in biological systems. In contrast, 6-Aminohexanenitrile’s lower molecular weight (112.17 g/mol) and polar amine group likely render it more water-soluble .
  • Thermal Stability: Halogenated derivatives like 6-(4-Chloro-2-fluoro-phenoxy)hexanenitrile () exhibit higher thermal stability due to strong C-F and C-Cl bonds, whereas the tritylamino group may decompose at elevated temperatures due to phenyl ring cleavage .

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